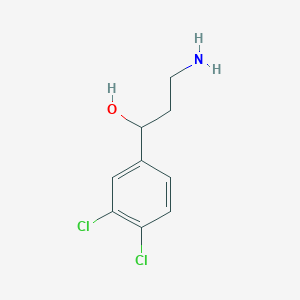
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
Overview
Description
“3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is an organic compound that belongs to the family of amino alcohols. It has a molecular formula of C9H11Cl2NO .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 220.1 g/mol . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
-
- Application : The compound 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
- Method : The synthesis was carried out in ethanolic piperidine solution under microwave irradiation .
- Results : The newly synthesized β-enaminonitrile was characterized by FT-IR, 1H NMR, 13C NMR, mass spectroscopy, elemental analysis and X-ray diffraction data. Its cytotoxic activity was evaluated against three different human cancer cell lines MDA-MB-231, A549, and MIA PaCa-2 .
-
Synthesis of 1,2,4-triazole-containing scaffolds
- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Method : The synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
-
Preparation of polyurethanes and poly (propyl ether imine) dendrimers
- Application : 3-Amino-1-propanol is often used as a molecular linker. It can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesizing Chiral Drug Intermediates by Biocatalysis
- Application : The compound “(3S,4R,5S)-1,3,4,5-tetrahydroxy-6-(alkyl-amino)hexan-2-one”, an important intermediate for preparing oral α-glucosidase inhibitors used against retroviral infections or to cure carbohydrate metabolism disorders, was obtained through catalyzed N-protected 1-amino-d-sorbitol by using Gluconobacter oxydans’ whole cells .
- Method : The synthesis was carried out using Gluconobacter oxydans’ whole cells .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
- Application : The newly synthesized compound was evaluated for its cytotoxic activity against three different human cancer cell lines MDA-MB-231, A549, and MIA PaCa-2 .
- Method : The synthesis was carried out via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
- Results : The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .
-
Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors
- Application : The compound is a dual inhibitor of EGFR and HDAC, providing a potential approach as combination treatment synergistically inhibited the growth of NSCLC .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesizing Chiral Drug Intermediates by Biocatalysis
- Application : The compound “(3S,4R,5S)-1,3,4,5-tetrahydroxy-6-(alkyl-amino)hexan-2-one”, an important intermediate for preparing oral α-glucosidase inhibitors which is used against retroviral infections or cure carbohydrate metabolism disorders, was obtained through catalyzed N-protected 1-amino-d-sorbitol by using the Gluconobacter oxydans’ whole cells .
- Method : The synthesis was carried out using Gluconobacter oxydans’ whole cells .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
- Application : The newly synthesized compound was evaluated for its cytotoxic activity against three different human cancer cell lines MDA-MB-231, A549, and MIA PaCa-2 .
- Method : The synthesis was carried out via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
- Results : The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .
-
Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors
- Application : The compound is a dual inhibitor of EGFR and HDAC, providing a potential approach as combination treatment synergistically inhibited the growth of NSCLC .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
The compound has been classified as potentially dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFGPOOKYZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



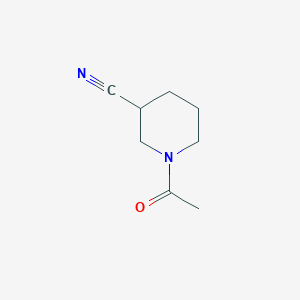
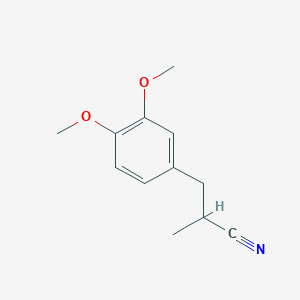
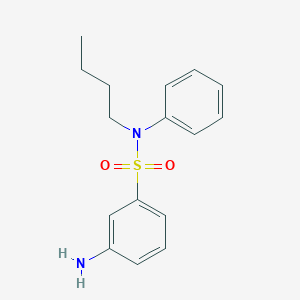
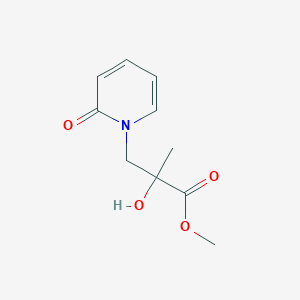
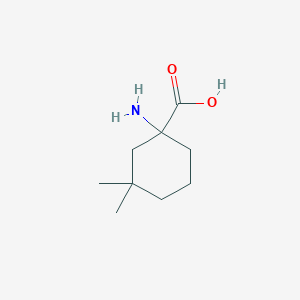

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
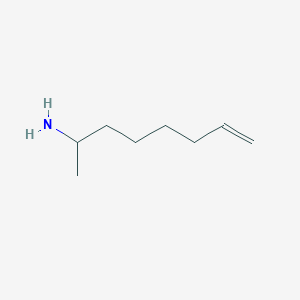
methanone](/img/structure/B1375192.png)
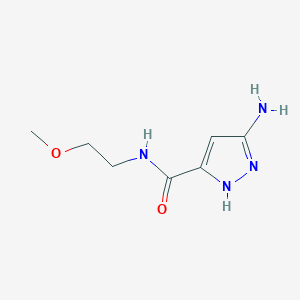

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)